![molecular formula C17H16F2N2O3S B2585862 N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzenesulfonamide CAS No. 955748-13-7](/img/structure/B2585862.png)
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzenesulfonamide
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Description
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzenesulfonamide, also known as AT-1015, is a small molecule inhibitor that has been found to have potential therapeutic applications in various fields of scientific research.
Scientific Research Applications
Inhibition of Protein Kinases
N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzenesulfonamide derivatives, such as isoquinolinesulfonamides, have been identified as potent inhibitors of protein kinases. These compounds exhibit significant inhibitory effects on cAMP-dependent, cGMP-dependent, and protein kinase C (PKC), highlighting their potential in therapeutic interventions where modulation of these enzymes is beneficial. For example, isoquinolinesulfonamides showed selective inhibition toward certain protein kinases, indicating their potential for targeted therapy in diseases where these kinases are dysregulated (Hidaka et al., 1984).
Enzyme Inhibition and Neurological Applications
Studies have also explored the role of sulfonamide derivatives in enzyme inhibition, particularly targeting enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurological functions, and their inhibition can be relevant for treating neurodegenerative diseases such as Alzheimer's. For instance, some 4-phthalimidobenzenesulfonamide derivatives demonstrated high selectivity and potency against AChE, offering insights into developing new treatments for neurodegenerative conditions (Soyer et al., 2016).
Antimicrobial Activity
Additionally, the antimicrobial properties of certain sulfonamide derivatives have been investigated, with compounds showing significant activity against various bacterial and fungal strains. This suggests their potential application in developing new antimicrobial agents to combat resistant pathogens. For instance, novel 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide derivatives displayed enhanced antimicrobial activity, indicating their utility in addressing microbial resistance issues (Vanparia et al., 2010).
Chemical Synthesis and Molecular Docking Studies
The chemical synthesis of these compounds and their structural analysis through molecular docking studies are critical for understanding their mechanism of action and improving their efficacy. For example, the copper-catalyzed radical-promoted aminocyclization of acrylamides with N-fluorobenzenesulfonimide highlights innovative approaches to constructing isoquinoline derivatives, which could be instrumental in drug development and synthesis of pharmacologically active compounds (Xiao-Feng Xia et al., 2016).
properties
IUPAC Name |
N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-2,4-difluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c1-11(22)21-7-6-12-2-4-15(8-13(12)10-21)20-25(23,24)17-5-3-14(18)9-16(17)19/h2-5,8-9,20H,6-7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAKZWVFZBUUCHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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